1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the use of selective fluorinating agents such as Selectfluor® .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its biological activity.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both a fluorinated pyridine ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
1-(4-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine (CAS: 1707358-01-7) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and potential implications in treating various diseases.
- Molecular Formula : C₁₂H₁₈FN₃
- Molecular Weight : 223.30 g/mol
- Structural Features : The compound features a piperidine ring substituted with a fluoropyridine moiety, which is crucial for its biological interactions.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory effects of various fluorinated piperidine derivatives, including this compound. Notably:
- α-Glucosidase Inhibition : This compound exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition was found to be competitive, indicating that the compound effectively competes with the substrate for the active site of the enzyme .
- Cholinesterase Inhibition : The compound also demonstrated mixed-type inhibition against acetylcholinesterase (AChE), which is vital for neurotransmission. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays. The compound showed notable free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of the fluoropyridine substituent significantly enhances the biological activity of the piperidine core. Variations in substitution patterns on the piperidine ring were also explored to optimize enzyme inhibition and antioxidant effects .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(4-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLUNXLTQTNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.